2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile
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Overview
Description
2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile is a chemical compound that belongs to the class of heterocyclic compounds containing a thiophene ring substituted with a bromine atom
Preparation Methods
The synthesis of 2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Chemical Reactions Analysis
2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding thiol or thioether derivatives.
Scientific Research Applications
2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.
Materials Science: The compound’s unique structure makes it useful in the design and synthesis of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives synthesized from this compound .
Comparison with Similar Compounds
2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile can be compared with other similar compounds such as:
(4-Bromo-thiophen-2-yl)-acetonitrile: This compound shares the thiophene ring and bromine substitution but differs in the functional groups attached to the ring.
2-(4-Bromo-thiophen-2-yl)-ethylamine hydrochloride: This compound has a similar thiophene ring structure but includes an ethylamine group instead of the tetrahydrofuran and carbonitrile groups.
Properties
Molecular Formula |
C9H8BrNOS |
---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C9H8BrNOS/c10-7-3-8(13-5-7)9-6(4-11)1-2-12-9/h3,5-6,9H,1-2H2 |
InChI Key |
RQOKCCIIZAFMPK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1C#N)C2=CC(=CS2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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